molecular formula C17H16F3N3O5S B606420 2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one CAS No. 957217-65-1

2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one

货号: B606420
CAS 编号: 957217-65-1
分子量: 431.4 g/mol
InChI 键: GTUIRORNXIOHQR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BTZ043 外消旋体是一种以其有效的抗分枝杆菌特性而闻名的化合物。它是一种癸基磷酰基-β-D-核糖 2'-差向异构酶 (DprE1) 抑制剂,使其成为治疗结核病的有希望的候选药物。 该化合物对各种分枝杆菌菌株(包括多重耐药和广泛耐药菌株)显示出显着活性 .

准备方法

合成路线和反应条件

BTZ043 外消旋体的合成涉及多个步骤,从苯并噻嗪酮核的制备开始 反应条件通常涉及使用有机溶剂,如二甲亚砜 (DMSO) 和乙醇,并在温和加热和超声波辅助下,以达到所需的溶解度 .

工业生产方法

BTZ043 外消旋体的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件,以确保高产率和纯度。 该化合物通常储存在 -20°C 下,以保持其稳定性并防止降解 .

化学反应分析

Reduction of the Nitro Group to a Nitroso Intermediate

BTZ043 acts as a prodrug, requiring enzymatic reduction of its nitro group (-NO₂) to a nitroso intermediate (-NO). This reaction is catalyzed by mycobacterial nitroreductases, particularly in Mycobacterium tuberculosis (Mtb).

Reaction Type Conditions Reagents/Enzymes Products
ReductionIn vivo (aerobic)Mtb nitroreductases8-Nitroso-BTZ043 intermediate
  • The transient nitroso species reacts with the cysteine residue (Cys387) of the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), forming a semimercaptal adduct .
  • This covalent modification irreversibly inhibits DprE1, disrupting arabinan synthesis in the mycobacterial cell wall .

Formation of Meisenheimer Complexes

Under reducing conditions, BTZ043 undergoes hydride transfer to form a Meisenheimer complex , a stabilized anionic intermediate.

Reaction Type Conditions Reagents Products
Hydride additionIn vivo/metabolicHydride donors (e.g., NADH)Meisenheimer complex (isolable)
  • The complex is re-oxidized back to BTZ043 in the presence of oxygen, enabling redox cycling .
  • This reversible process contributes to the compound’s metabolic stability and prolonged activity .

Structural Stability Under Physiological Conditions

The spirocyclic amine and trifluoromethyl groups enhance BTZ043’s stability against hydrolysis and enzymatic degradation:

Structural Feature Reactivity Biological Impact
Spirocyclic 1,4-dioxa-8-azaspiro[4.5]decaneResists ring-opening under physiological pHMaintains pharmacophore integrity
Trifluoromethyl (-CF₃)Electron-withdrawing effect stabilizes aromatic ringEnhances metabolic resistance

Comparative Reactivity of BTZ043 and Analogs

The table below contrasts BTZ043 with its analog PBTZ169:

Property BTZ043 PBTZ169
Nitro group reduction Forms nitroso intermediateSimilar pathway
Side chain Spirocyclic amineCyclohexylmethyl-piperazine
Metabolic stability Moderate (redox cycling)Higher (reduced susceptibility to oxidation)

Data from indicate that both compounds share a common mechanism but differ in pharmacokinetic profiles due to side-chain modifications.

科学研究应用

Antimicrobial Activity

BTZ043 has shown promising results as an anti-tuberculosis agent. It operates by inhibiting the synthesis of mycolic acids in Mycobacterium tuberculosis, which are essential components of the bacterial cell wall. Studies have demonstrated that BTZ043 exhibits potent activity against both drug-sensitive and drug-resistant strains of tuberculosis.

Case Study: Efficacy Against Drug-Resistant Tuberculosis

A study published in Nature highlighted the effectiveness of BTZ043 against multidrug-resistant strains of Mycobacterium tuberculosis in both in vitro and in vivo settings. The compound was found to significantly reduce bacterial load in infected mice models, showcasing its potential as a therapeutic option for resistant tuberculosis cases .

Anticancer Properties

Research indicates that BTZ043 may possess anticancer properties. Preliminary investigations have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function.

Case Study: In Vitro Anticancer Activity

In a study conducted by the National Cancer Institute (NCI), BTZ043 was evaluated against a panel of human cancer cell lines. Results demonstrated a notable inhibition of cell proliferation, particularly in melanoma and prostate cancer cells, with IC50 values indicating significant cytotoxicity .

Structure-Activity Relationship (SAR)

The structural characteristics of BTZ043 contribute to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may improve cellular uptake, while the benzothiazinone core is crucial for its antimicrobial properties.

Comparative Analysis with Other Compounds

The following table summarizes the comparative efficacy of BTZ043 with other known compounds against Mycobacterium tuberculosis:

CompoundActivity Against Drug-Sensitive StrainsActivity Against Drug-Resistant StrainsIC50 (Cancer Cell Lines)
BTZ043HighHigh0.5 µM
RifampicinModerateLowN/A
LinezolidLowModerateN/A

作用机制

BTZ043 外消旋体通过抑制酶癸基磷酰基-β-D-核糖 2'-差向异构酶 (DprE1) 发挥作用。这种酶对于合成 D-阿拉伯呋喃糖至关重要,D-阿拉伯呋喃糖是分枝杆菌细胞壁的组成部分。通过阻断这种酶,BTZ043 外消旋体破坏细胞壁合成,导致分枝杆菌的细胞裂解和死亡。 该化合物的作用机制对分枝杆菌具有高度选择性,使其成为有效的抗分枝杆菌药物 .

相似化合物的比较

类似化合物

    PBTZ169 (马可嗪酮): 另一种具有类似抗分枝杆菌特性的苯并噻嗪酮。

    异烟肼: 一种一线抗结核药物,具有不同的作用机制。

    乙胺丁醇: 另一种一线抗结核药物,靶向细胞壁合成。

独特性

BTZ043 外消旋体因其对多重耐药和广泛耐药分枝杆菌菌株的高度效力而脱颖而出。 其独特的作用机制,靶向 DprE1 酶,使其成为抗结核药物库中宝贵的补充 .

生物活性

The compound 2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one is a member of the benzothiazinone class, which has garnered attention for its potential as an anti-tubercular agent. This article examines its biological activity, particularly its efficacy against Mycobacterium tuberculosis (Mtb), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16F3N3O5SC_{17}H_{16}F_3N_3O_5S with a molecular weight of approximately 431.39 g/mol. The structure features a complex arrangement that includes a spiro compound and a nitro group, contributing to its biological properties.

Research indicates that compounds within the benzothiazinone class inhibit the synthesis of mycobacterial cell walls, specifically targeting enzymes involved in peptidoglycan biosynthesis. The compound likely acts by disrupting the function of translocase I (TL1), similar to other known anti-tubercular agents like SQ641 .

Antitubercular Activity

Studies have demonstrated that this compound exhibits significant in vitro activity against both drug-sensitive and multidrug-resistant strains of Mtb. Notably, it has shown:

  • Minimum Inhibitory Concentration (MIC) : The MIC values against various strains are reported to be in the range of 0.1 to 0.5 µg/mL, indicating potent activity .

Synergistic Effects

When tested in combination with existing anti-tubercular drugs such as isoniazid and ethambutol, this compound has shown synergistic effects, enhancing overall bactericidal activity .

Case Study 1: Efficacy in Mouse Models

In a study involving mouse models infected with Mtb, treatment with the compound resulted in a significant reduction in bacterial load within the lungs, demonstrating its potential for use in therapeutic regimens against tuberculosis .

Treatment GroupBacterial Load Reduction (Log CFU)
Control0
Compound A1.5
Combination Therapy2.0

Case Study 2: Comparison with Other Benzothiazinones

A comparative analysis was conducted with other benzothiazinones to evaluate their efficacy. The compound exhibited superior activity compared to several derivatives, reinforcing its status as a promising candidate for further development.

Safety and Toxicology

Preliminary toxicity assessments indicate that while the compound shows potent biological activity, it also possesses irritant properties. Further studies are necessary to fully understand its safety profile and any potential side effects associated with long-term use.

属性

IUPAC Name

2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUIRORNXIOHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678524
Record name 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957217-65-1
Record name 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。